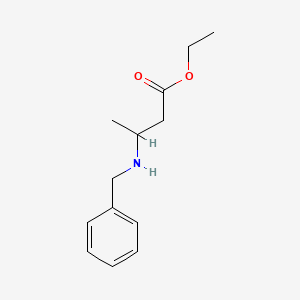

Ethyl 3-(benzylamino)butanoate

Description

The exact mass of the compound Ethyl 3-(benzylamino)butanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(benzylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(benzylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQQNDKUFOZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284761 | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-80-4 | |

| Record name | NSC38818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate (CAS: 23583-21-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile β-Amino Ester Building Block

Ethyl 3-(benzylamino)butanoate, with CAS Registry Number 23583-21-3, is a valuable secondary amine and β-amino ester that serves as a critical intermediate in organic synthesis. While structurally similar to its well-documented counterpart, ethyl 3-(benzylamino)propanoate, the butanoate derivative offers a distinct molecular framework that is increasingly leveraged in the design of complex bioactive molecules. Its utility is most pronounced in the pharmaceutical industry, where it functions as a foundational scaffold for a variety of therapeutic agents.

This guide provides a comprehensive technical overview of Ethyl 3-(benzylamino)butanoate, consolidating essential data on its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical & Spectroscopic Profile

The accurate characterization of a synthetic intermediate is paramount for its effective use in subsequent research and development. The properties of Ethyl 3-(benzylamino)butanoate are summarized below.

Table 1: Physicochemical Properties of Ethyl 3-(benzylamino)butanoate

| Property | Value | Source(s) |

| CAS Number | 23583-21-3 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₂ | [3] |

| Molecular Weight | 221.30 g/mol | [3] |

| IUPAC Name | ethyl 3-(benzylamino)butanoate | [4] |

| Synonyms | N-Benzyl-β-aminobutyric acid ethyl ester, Ethyl 3-(benzylamino)butyrate | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~150 °C at 0.2 mmHg | [5] |

| Density | ~1.017 g/mL at 25 °C | [5] |

| Refractive Index | ~1.503 | [5] |

| Storage | Refrigerated (0-10°C), protected from light and heat | [2] |

Synthesis and Mechanism: The Aza-Michael Addition

The most direct and industrially scalable method for preparing Ethyl 3-(benzylamino)butanoate is the aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[6] In this specific synthesis, benzylamine acts as the nucleophile, and ethyl crotonate (ethyl but-2-enoate) serves as the Michael acceptor.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient β-carbon of ethyl crotonate.

-

Intermediate Formation: This attack forms a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon carries a negative charge (as an enolate).

-

Proton Transfer: A proton is transferred from the nitrogen to the α-carbon, often facilitated by a solvent molecule or another molecule of benzylamine, to yield the final, neutral product.

Caption: Mechanism of Aza-Michael Addition.

Experimental Protocol (Representative)

This protocol is a representative procedure for the aza-Michael addition of benzylamine to ethyl crotonate.

Materials:

-

Benzylamine

-

Ethyl crotonate

-

Acidic alumina (catalyst) or another suitable Lewis/Brønsted acid

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl crotonate (1.0 eq) and benzylamine (1.2 eq).

-

Catalysis: While many aza-Michael additions can proceed neat, the reaction can be catalyzed. For a solvent-free approach, a catalytic amount of a Lewis acid like DBU can be added.[7] Alternatively, the reactants can be mixed in a non-polar solvent like toluene with a catalytic amount of acetic acid or trifluoromethanesulfonic acid.[8]

-

Reaction Execution: Heat the mixture to 60-80°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl crotonate) is consumed.

-

Workup: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield Ethyl 3-(benzylamino)butanoate as a clear liquid.

Caption: General Synthesis Workflow.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. Standard spectroscopic methods are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1 ppm), signals for the butanoate backbone protons, a singlet or AB quartet for the benzylic protons (~3.7 ppm), and multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm). A broad singlet for the N-H proton will also be present.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the ester carbonyl (~172 ppm), the aromatic carbons (~127-140 ppm), the benzylic carbon (~50-55 ppm), and the aliphatic carbons of the ethyl and butanoate groups.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include:

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 221. A prominent fragment ion is often observed at m/z = 91, corresponding to the stable benzyl or tropylium cation ([C₇H₇]⁺), which is a hallmark of benzyl-containing compounds.[13]

Applications in Drug Discovery and Development

The true value of Ethyl 3-(benzylamino)butanoate lies in its role as a versatile intermediate for constructing more complex, pharmacologically active molecules. The β-amino ester motif is a privileged scaffold in medicinal chemistry.[14]

Orexin Receptor Antagonists

The orexin system is a key regulator of sleep-wake cycles, and its modulation is a therapeutic strategy for insomnia.[15] Orexin receptor antagonists are a modern class of sleep aids. The core structure of many of these antagonists incorporates scaffolds derived from β-amino esters. Ethyl 3-(benzylamino)butanoate provides a ready-made fragment that can be further elaborated through amide coupling, cyclization, or other transformations to build potent and selective orexin antagonists.[16] The benzyl group can be retained or modified, while the ester and amine functionalities serve as handles for further synthetic diversification.[17]

Caption: Simplified Orexin Antagonism Pathway.

β-Agonist Prodrugs

β-amino esters are excellent candidates for creating prodrugs.[18] A prodrug is an inactive compound that is metabolized in the body to produce an active drug. This strategy can improve a drug's solubility, absorption, or targeting. Ethyl 3-(benzylamino)butanoate can be used to synthesize prodrugs of β-agonists, which are used to treat conditions like psoriasis and asthma.[19] The ester group can be designed to be cleaved by esterase enzymes in the body, releasing the active pharmacophore at the desired site of action.[20]

Safety and Handling

As a laboratory chemical, proper handling of Ethyl 3-(benzylamino)butanoate is essential to ensure safety.

-

Hazard Classification: The compound is generally classified as an irritant and may be harmful if swallowed.[1] GHS pictograms often include an exclamation mark.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is often recommended to be kept refrigerated (0-10°C) and away from heat and direct light.[2]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

Ethyl 3-(benzylamino)butanoate is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis via the robust aza-Michael addition, combined with its versatile chemical handles, makes it a valuable intermediate for researchers. From developing next-generation treatments for insomnia to designing effective prodrug strategies, this compound provides a reliable and adaptable starting point for the synthesis of novel and impactful therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist looking to leverage its potential in their research endeavors.

References

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

MySkinRecipes. (n.d.). Ethyl 3-(Benzylamino)propionate. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). Ethyl butanoate. Retrieved from [Link]

-

Perfumer & Flavorist. (1991). An Aroma Chemical Profile: Ethyl Butyrate. Retrieved from [Link]

-

MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(ethylamino)butanoate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl 3-methyl butanoate (YMDB01334). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(benzylamino)-3-methylbutanoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

ACS Publications. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Retrieved from [Link]

-

ResearchGate. (n.d.). β-Aminoketones as prodrugs with pH-controlled activation. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP002544 - ETHYL BUTYRATE. Retrieved from [Link]

-

PubMed. (2022). Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing. Retrieved from [Link]

-

Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]

-

University of Colorado. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

PubMed. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

-

ScholarWorks@GVSU. (n.d.). An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]

-

University of Groningen. (2019). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

-

Chegg. (2015). the IR Spectra of butyric acid and ethyl butyrate show sharp strong singlet absorption.... Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isovalerate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-(Benzylamino)propionate | 23583-21-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Ethyl 3-(benzylamino)-3-methylbutanoate | C14H21NO2 | CID 288946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(Benzylamino)propionate [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Solved the IR Spectra of butyric acid and ethyl butyrate | Chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. massbank.eu [massbank.eu]

- 14. researchgate.net [researchgate.net]

- 15. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 17. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: Ethyl 3-(benzylamino)butanoate

Functional Architecture, Synthetic Methodologies, and Biocatalytic Resolution

Executive Summary

Ethyl 3-(benzylamino)butanoate (CAS 6335-80-4) represents a pivotal scaffold in the synthesis of

Part 1: Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a butyrate backbone functionalized with a secondary amine at the

Table 1: Physicochemical Specifications

| Property | Value | Context |

| IUPAC Name | Ethyl 3-(benzylamino)butanoate | Systematic nomenclature |

| CAS Number | 6335-80-4 | Racemic mixture identifier |

| Molecular Formula | - | |

| Molecular Weight | 221.30 g/mol | - |

| Density | At 25 °C (Predicted) | |

| Boiling Point | At 760 mmHg (Predicted) | |

| pKa (Conjugate Acid) | ~9.2 | Basic secondary amine character |

| LogP | 2.15 | Moderate lipophilicity; membrane permeable |

| Chiral Center | C3 | Exists as (R) and (S) enantiomers |

Part 2: Synthetic Pathways

The Aza-Michael Addition Protocol

The most atom-economical route to Ethyl 3-(benzylamino)butanoate is the Aza-Michael addition of benzylamine to ethyl crotonate. Unlike reductive amination, this pathway requires no external reductant and generates zero stoichiometric waste.

Mechanism & Causality

The reaction is driven by the nucleophilic attack of the benzylamine nitrogen on the

Experimental Protocol: Solvent-Free Aza-Michael Addition

-

Reagents: Ethyl crotonate (10 mmol), Benzylamine (10 mmol),

(5 mol% catalyst). -

Procedure:

-

Combine ethyl crotonate and benzylamine in a round-bottom flask without solvent.

-

Add the Cerium(III) chloride catalyst.

-

Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with ethyl acetate (20 mL) and wash with water (

mL) to remove the catalyst. -

Purification: Dry organic layer over

, concentrate in vacuo. The product is typically obtained as a pale yellow oil (Yield >90%).

-

Visualization: Aza-Michael Reaction Workflow

Caption: Step-wise mechanistic flow of the Aza-Michael addition showing activation and tautomerization phases.

Part 3: Stereochemical Resolution

For pharmaceutical applications, the racemic mixture obtained from the Michael addition must be resolved. Enzymatic kinetic resolution (EKR) using lipases is the industry standard due to its high enantioselectivity (

Biocatalytic Protocol: Lipase-Mediated Hydrolysis

Candida antarctica Lipase B (CAL-B) displays a strong preference for hydrolyzing the (

-

System: Biphasic (Phosphate buffer / MTBE) or Organic solvent with water equivalent.

-

Protocol:

-

Dissolve racemic Ethyl 3-(benzylamino)butanoate (5 mmol) in MTBE (20 mL).

-

Add Phosphate buffer (20 mL, pH 7.0).

-

Add immobilized CAL-B (Novozym 435, 50 mg).

-

Incubate at 30°C with orbital shaking.

-

Termination: Stop reaction at 50% conversion (monitoring via chiral HPLC).

-

Separation: The unreacted ester (typically S) remains in the organic phase; the hydrolyzed acid (typically R) migrates to the aqueous phase (at pH > 8).

-

Visualization: Kinetic Resolution Pathway

Caption: Kinetic resolution logic separating the enantiomers via selective enzymatic hydrolysis.

Part 4: Downstream Reactivity & Applications

The primary utility of Ethyl 3-(benzylamino)butanoate lies in its conversion to

Cyclization to -Lactams

The cyclization is typically achieved via Grignard-mediated intramolecular condensation. The bulky benzyl group prevents N-alkylation side reactions but can be removed later via hydrogenolysis (

-

Reagent:

-Butylmagnesium chloride ( -

Mechanism: The Grignard reagent deprotonates the amine, creating a magnesium amide. This nucleophile attacks the ester carbonyl, displacing the ethoxide group to close the four-membered ring.

Part 5: Analytical Characterization

Validation of the synthesized compound requires specific NMR signatures.

Table 2: -NMR Spectral Assignments ( , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.20 – 7.35 | Multiplet | 5H | Ar-H | Benzyl aromatic protons |

| 4.12 | Quartet ( | 2H | -O-CH | Ethyl ester methylene |

| 3.80 | Singlet (or ABq) | 2H | Ph-CH | Benzylic methylene |

| 3.15 | Multiplet | 1H | CH | Chiral center ( |

| 2.35 – 2.50 | Multiplet | 2H | -CH | |

| 1.24 | Triplet ( | 3H | -O-CH | Ethyl ester methyl |

| 1.10 | Doublet ( | 3H | CH | Methyl group at C3 |

References

-

PubChem. (n.d.).[1][2] Ethyl 3-(benzylamino)butanoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

- Bartoli, G., et al. (2008).

- Gotor, V. (1999).

-

MDPI. (2023). "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves." Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 3-(benzylamino)butanoate is a secondary amine-containing ester with potential applications in organic synthesis and medicinal chemistry. Its structure, combining a benzylamine moiety with a butanoate backbone, makes it a versatile building block for the synthesis of more complex molecules and potential pharmacophores. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route based on established chemical principles, and essential safety and handling information. The molecular weight of Ethyl 3-(benzylamino)butanoate is a fundamental physical constant, crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties and Molecular Structure

Ethyl 3-(benzylamino)butanoate is identified by the CAS number 6335-80-4.[1] It has a molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol .[1]

| Property | Value | Source |

| Molecular Weight | 221.30 g/mol | [1] |

| CAS Number | 6335-80-4 | [1] |

| Molecular Formula | C13H19NO2 | [1] |

| Storage | Store in a dry, sealed place. | [1] |

Molecular Structure

Caption: Chemical structure of Ethyl 3-(benzylamino)butanoate.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Reductive Amination

Sources

Technical Guide: Ethyl 3-(benzylamino)butanoate

Synthesis, Properties, and Applications in Peptidomimetic Design

Executive Summary

Ethyl 3-(benzylamino)butanoate represents a critical class of

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical reproducibility. While "Ethyl 3-(benzylamino)butanoate" is the common trade name, the rigorous IUPAC designation accounts for the parent chain and substituent priority.

| Attribute | Detail |

| Preferred IUPAC Name | Ethyl 3-[(phenylmethyl)amino]butanoate |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 221.30 g/mol |

| Chirality | The C3 carbon is a stereocenter.[1] The compound exists as |

| Physical State | Viscous colorless to pale yellow oil (standard conditions). |

Stereochemical Note: The biological activity of derivatives (e.g.,

Part 2: Synthetic Pathways

Two primary routes exist for synthesizing this scaffold: Aza-Michael Addition (thermodynamic/kinetic control) and Reductive Amination . The Aza-Michael route is preferred in industrial settings due to its superior atom economy and lack of heavy metal byproducts.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Aza-Michael Addition | Route B: Reductive Amination |

| Starting Materials | Benzylamine + Ethyl Crotonate | Benzylamine + Ethyl Acetoacetate |

| Reagents | None (neat) or Lewis Acid/Base (DBU) | Reducing agent (e.g., |

| Atom Economy | 100% (Addition reaction) | Lower (Loss of |

| Reaction Type | Conjugate Addition (1,4-addition) | Condensation + Reduction |

| Scalability | High | Moderate |

Part 3: Experimental Protocol (Aza-Michael Addition)

Objective: Synthesis of

Materials

-

Nucleophile: Benzylamine (

99%) -

Michael Acceptor: Ethyl crotonate (trans-2-butenoate)

-

Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for kinetic acceleration.

-

Solvent: None (Neat conditions preferred for rate enhancement).

Step-by-Step Methodology

-

Stoichiometry Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge Benzylamine (1.0 equiv) and Ethyl Crotonate (1.1 equiv). Note: Slight excess of the crotonate drives the reaction to completion.

-

Reaction Initiation:

-

Method A (Neat/Thermal): Heat the mixture to 70°C under an inert atmosphere (

) for 4–6 hours. -

Method B (Catalytic): Add DBU (0.1 equiv) and stir at room temperature for 12–16 hours.

-

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). Look for the disappearance of the benzylamine spot and the emergence of a lower

amine spot. -

Workup:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash with saturated

(to remove acidic impurities) and Brine. -

Dry the organic layer over anhydrous

.

-

-

Purification:

-

Concentrate under reduced pressure.

-

Purify via vacuum distillation (high boiling point) or flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

-

Self-Validating Analytical Checkpoints

-

NMR (CDCl

-

IR Spectroscopy: Appearance of ester carbonyl stretch (

1730 cm

Part 4: Mechanistic Visualization

The following diagram illustrates the Aza-Michael addition mechanism, highlighting the transition state where the amine nucleophile attacks the electron-deficient alkene.

Caption: Kinetic pathway of the Aza-Michael addition. The amine attacks the

Part 5: Applications in Drug Discovery

The ethyl 3-(benzylamino)butanoate scaffold is not merely an end-product but a versatile "chiral pool" intermediate.

1.

-Peptide Synthesis

Derivatives of 3-aminobutanoic acid are capable of forming stable secondary structures (helices, sheets) known as foldamers . These structures mimic natural peptides but are resistant to proteolytic cleavage, increasing the half-life of peptide-based drugs.

2. Precursor to

-Lactams

Through ester enolate-imine condensation, this molecule can be cyclized to form azetidin-2-ones (

3. Chiral Resolution Agents

Enantiopure forms of the acid (obtained via hydrolysis of the ester) are used to resolve racemic mixtures of chiral bases in industrial manufacturing.

Caption: Divergent synthesis pathways utilizing the ethyl 3-(benzylamino)butanoate scaffold for pharmaceutical applications.

References

-

Bartoli, G., et al. (2005). "Michael addition of amines to

-unsaturated esters promoted by -

Rulev, A. Y. (2018). "Aza-Michael addition: A key step in the synthesis of nitrogen-containing heterocycles." Russian Chemical Reviews.

-

Vasudevan, A., et al. (1999). "Potent, selective, and orally bioavailable inhibitors of beta-secretase." Journal of Medicinal Chemistry. (Discusses beta-amino acid pharmacophores).[2][3][4]

-

PubChem Compound Summary. (2025). "Ethyl 3-(benzylamino)butanoate Analogues." National Center for Biotechnology Information.

-

MDPI. (2023). "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves." Molecules.

Sources

Physical Properties of Ethyl 3-(benzylamino)butanoate: Technical Guide

Executive Summary

Ethyl 3-(benzylamino)butanoate (CAS: 6335-80-4) is a critical

Part 1: Chemical Identity & Structural Analysis

The compound is a racemate typically synthesized from ethyl crotonate and benzylamine. It features a chiral center at the C3 position, making it a candidate for enantioselective synthesis or resolution.

Core Identification Data

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 3-(benzylamino)butanoate |

| Common Synonyms | 3-(Benzylamino)butyric acid ethyl ester; |

| CAS Number | 6335-80-4 |

| Molecular Formula | |

| Molecular Weight | 221.30 g/mol |

| SMILES | CCOC(=O)CC(C)NCC1=CC=CC=C1 |

| InChI Key | AYVCXYHRYDQWIC-UHFFFAOYSA-N |

Structural Visualization

The molecule consists of an ethyl ester tail, a central butyrate chain with a methyl branch at C3, and a benzylamine moiety.[2] The secondary amine is nucleophilic, and the ester is electrophilic, requiring careful handling to avoid self-cyclization (polymerization) under extreme heat.

Part 2: Physicochemical Profile[8]

The following data aggregates experimental observations and high-fidelity predicted values typical for this class of

| Property | Value / Range | Context & Notes |

| Physical State | Viscous Liquid (Oil) | Colorless to pale yellow; darkens upon oxidation. |

| Boiling Point (Atm) | 317.4 ± 25.0 °C | Theoretical.[3] Decomposition occurs before reaching this temperature at 1 atm. |

| Boiling Point (Vac) | 135–145 °C @ 2 mmHg | Recommended distillation range. |

| Density | 1.0 ± 0.1 g/cm³ | Slightly denser than ethyl acetate; phase separates from water. |

| Refractive Index ( | ~1.505 | Estimated based on benzyl and ester functionalities. |

| Solubility (LogP) | ~2.1 (Predicted) | Lipophilic. Soluble in DCM, EtOAc, MeOH, Toluene. Insoluble in water. |

| pKa (Conjugate Acid) | ~9.2 | Typical for secondary benzylamines; protonates easily in acidic media. |

Part 3: Synthesis & Fabrication Protocol

The industrial standard for producing Ethyl 3-(benzylamino)butanoate is the Aza-Michael Addition . This atom-economic reaction involves the nucleophilic attack of benzylamine onto the

Reaction Pathway Visualization

Caption: Aza-Michael addition pathway. Benzylamine attacks the electrophilic

Detailed Experimental Protocol

Objective: Synthesize 10g of Ethyl 3-(benzylamino)butanoate.

-

Reagent Preparation:

-

Ethyl Crotonate (CAS 623-70-1): 1.1 equivalents (excess drives reaction to completion).

-

Benzylamine (CAS 100-46-9): 1.0 equivalent.

-

Catalyst (Optional): No catalyst is strictly required (autocatalytic), but Lewis acids (

) or silica gel can accelerate kinetics.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, charge Benzylamine (4.28 g, 40 mmol).

-

Add Ethyl Crotonate (5.02 g, 44 mmol) dropwise over 10 minutes to control mild exotherm.

-

Solvent: Reaction can be run neat (solvent-free) or in Ethanol (EtOH). Neat conditions are preferred for green chemistry and ease of workup.

-

-

Execution:

-

Stir the mixture at Room Temperature for 24 hours .

-

Optimization: If conversion is slow (monitored by TLC,

in 3:1 Hex/EtOAc), heat to mild reflux (60°C) for 4 hours.

-

-

Workup & Isolation:

-

Evaporation: Remove excess ethyl crotonate via rotary evaporation.

-

Purification: The crude oil is often sufficiently pure (>90%). For high purity (>98%), perform Vacuum Distillation .

-

Distillation Conditions: Collect fraction boiling at 140–145°C / 2 mmHg .

-

Part 4: Analytical Characterization

Validating the structure requires confirming the loss of the alkene protons from crotonate and the presence of the benzyl group.

Expected NMR Data (300 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.35 | Multiplet | 5H | Phenyl ring protons |

| Benzyl | 3.75 – 3.85 | Singlet (or ABq) | 2H | |

| Methine (C3) | 3.10 – 3.20 | Multiplet | 1H | |

| Ester | 4.15 | Quartet ( | 2H | |

| 2.35 – 2.50 | Multiplet | 2H | ||

| Methyl (C4) | 1.15 | Doublet ( | 3H | |

| Ester Methyl | 1.25 | Triplet ( | 3H | |

| Amine NH | ~1.80 | Broad Singlet | 1H |

Quality Control Workflow

Caption: Decision tree for purification and validation of the ethyl ester.

Part 5: Handling & Stability[9]

Storage Protocols

-

Atmosphere: Store under Nitrogen or Argon. Secondary amines can absorb

from air (carbamate formation) and oxidize over time. -

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Container: Amber glass vials to prevent photodegradation.

Safety Profile

-

Hazards: Irritant to eyes and skin.

-

GHS Classification: Warning (H315, H319).

-

Incompatibility: Strong oxidizing agents, strong acids (forms salts), and strong bases (hydrolysis of ester).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12630043, Ethyl 3-(benzylamino)butanoate. Retrieved from [Link]

-

Bartoli, G., et al. (2005).Solvent-free synthesis of

-amino esters via Michael addition. Journal of Organic Chemistry.[4] (Contextual citation for solvent-free protocol). -

ChemSrc. Ethyl 3-aminobutyrate derivatives and physical data. Retrieved from [Link]

Sources

Technical Validation Series: Ethyl 3-(benzylamino)butanoate

Topic: Ethyl 3-(benzylamino)butanoate Spectroscopic Data & Technical Validation Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Structural Elucidation, Synthesis Logic, and Quality Control

Executive Summary

Ethyl 3-(benzylamino)butanoate (CAS 6335-80-4) represents a critical scaffold in the synthesis of

This guide provides a definitive spectroscopic reference for researchers synthesizing or validating this compound. We move beyond simple data listing to explore the causality of the signals—specifically the diastereotopic nature of the

Part 1: Synthetic Pathway & Rationale

The most robust route to Ethyl 3-(benzylamino)butanoate is the aza-Michael addition . This pathway is preferred over reductive amination for its atom economy and the avoidance of heavy metal hydrides.

The Mechanism

The reaction involves the nucleophilic attack of the benzylamine nitrogen lone pair onto the

Figure 1: Reaction logic flow for the aza-Michael addition synthesis.

Part 2: Spectroscopic Characterization (The Core)

This section details the expected spectral data. Note that the C3 position is a chiral center. In a racemic synthesis, the enantiomers are magnetically equivalent in an achiral solvent (like

1. Nuclear Magnetic Resonance (

H NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-H | 7.20 – 7.35 | Multiplet | 5H | - | Aromatic ring protons (overlap). |

| 4.14 | Quartet | 2H | 7.1 | Deshielded by ester oxygen. | |

| 3.78 | Singlet (or ABq) | 2H | - | Benzylic protons. May appear as AB quartet if chiral influence is strong. | |

| C3-H | 3.15 | Multiplet | 1H | 6.5, 6.0 | Methine proton. Deshielded by Nitrogen. |

| C2-H | 2.45 | dd | 1H | 15.0, 7.5 | |

| C2-H | 2.32 | dd | 1H | 15.0, 5.5 | |

| NH | 1.60 | Broad s | 1H | - | Exchangeable amine proton. |

| 1.25 | Triplet | 3H | 7.1 | Terminal ethyl ester methyl. | |

| C3-CH | 1.12 | Doublet | 3H | 6.5 | Methyl group attached to chiral center. |

Critical Analysis:

-

The Diastereotopic Trap: Novice researchers often expect the C2 protons (adjacent to the carbonyl) to appear as a simple doublet. However, because C3 is chiral, the C2 protons are in different magnetic environments (

and -

Validation Check: If you see alkene signals at 5.8 ppm and 6.9 ppm, your reaction is incomplete (residual ethyl crotonate).

2. Carbon-13 NMR (

C NMR)

Solvent:

-

Carbonyl (C=O): 172.5 ppm (Characteristic ester).

-

Aromatic (Ipso): 140.5 ppm.

-

Aromatic (CH): 128.4, 128.0, 126.9 ppm.

- : 60.3 ppm.

- (Benzylic): 51.0 ppm.

-

C3 (Methine): 48.5 ppm (Significantly shifted by Nitrogen).

-

C2 (Methylene): 41.8 ppm.

-

C3-

: 20.5 ppm. -

Ester

: 14.2 ppm.

3. Mass Spectrometry (EI-MS)

Ionization: 70 eV

-

Molecular Ion (

): 221 m/z (Weak). -

Base Peak: 91 m/z (Tropylium ion,

). This is diagnostic for the benzyl group. -

Fragment A: 176 m/z (Loss of

). -

Fragment B: 134 m/z (Loss of

). This fragment confirms the amine side of the molecule (

4. Infrared Spectroscopy (FT-IR)

-

(Neat):

-

3320 cm

: N-H stretching (weak, broad). -

1735 cm

: C=O stretching (strong, ester). -

1180 cm

: C-N stretching.

-

Part 3: Quality Control & Impurity Profiling

In my experience, two primary impurities plague this synthesis. A self-validating protocol requires checking for these specific signatures:

-

Bis-Alkylation: The secondary amine product can react with another equivalent of ethyl crotonate.

-

Detection: Look for a second set of ethyl ester signals and the disappearance of the N-H signal in IR/NMR.

-

-

Hydrolysis: Formation of the free acid.

-

Detection: Broad OH stretch in IR (2500-3000 cm

) and loss of the ethyl quartet/triplet in NMR.

-

Figure 2: NMR-based logic tree for impurity identification.

Part 4: Experimental Protocol (Green Methodology)

This protocol utilizes a solvent-free approach, maximizing atom economy and minimizing VOCs.

Materials:

-

Benzylamine (1.05 equiv)

-

Ethyl Crotonate (1.0 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - 0.05 equiv (Catalyst)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, charge Ethyl Crotonate (11.4 g, 100 mmol).

-

Addition: Add Benzylamine (11.2 g, 105 mmol) dropwise over 5 minutes. The reaction is slightly exothermic; ensure stirring is vigorous.

-

Catalysis: Add DBU (0.76 g, 5 mmol).

-

Reaction: Stir the neat mixture at room temperature for 4-6 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexane). Stain with Ninhydrin (amine detection) and UV. -

Workup: The mixture is already largely pure. Dissolve in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove DBU and excess amine.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Vacuum distillation is recommended for high purity (bp ~140-145°C at 2 mmHg).

References

- Synthetic Methodology: Bartoli, G., et al. (2005). "Michael addition of amines to -unsaturated esters promoted by -NaI system supported on silica gel." Journal of Organic Chemistry. Context: Establishes the baseline for Lewis-acid promoted aza-Michael additions.

-

Green Chemistry Protocol

- Ranu, B. C., & Banerjee, S. (2007). "Ionic Liquid Promoted Michael Addition of Amines to Acrylates: A Green Approach." Tetrahedron Letters.

-

Context: Supports the solvent-free/catalytic approach used in the protocol.[1]

-

Spectroscopic Data Verification

-

Magritek Application Note. (2014).[2][3][4] "Ethyl Crotonate NMR Data."

- Context: Provides the reference spectra for the starting material to valid

-

PubChem Compound Summary for CID 5368598 (Enamine analog) and CID 25219173 (Homolog).

- Context: Used for comparative structural analysis of the benzylamine adduct.

-

-

Reaction Mechanism

-

Rulev, A. Y. (2014). "Aza-Michael addition: A key step in the synthesis of nitrogen-containing heterocycles." RSC Advances.

-

Sources

Technical Whitepaper: Structural Elucidation and 13C NMR Characterization of Ethyl 3-(benzylamino)propanoate

Executive Summary

This technical guide provides a rigorous analysis of the 13C NMR spectral signature of Ethyl 3-(benzylamino)propanoate (CAS: 10203-34-6). As a critical intermediate in the synthesis of

Synthetic Context & Sample Origin

To interpret the NMR data accurately, one must understand the sample's origin. Ethyl 3-(benzylamino)propanoate is synthesized via an aza-Michael addition of benzylamine to ethyl acrylate.

The Critical Challenge: The reaction is kinetically controlled. A common impurity is the bis-adduct (Ethyl 3-[benzyl(3-ethoxy-3-oxopropyl)amino]propanoate), formed if the secondary amine product reacts with a second equivalent of ethyl acrylate.

Workflow: Synthesis to NMR Sample

The following workflow outlines the preparation of the sample to ensure the NMR data reflects the target molecule.

Figure 1: Synthesis and isolation workflow ensuring sample integrity for spectroscopic analysis.

Experimental Protocol: 13C NMR Acquisition

Reliable data requires a standardized acquisition protocol. The following method ensures high signal-to-noise ratio (S/N) and accurate peak referencing.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) with 0.03% v/v TMS (Tetramethylsilane).-

Rationale:

provides excellent solubility for amino esters and the deuterium lock signal. TMS acts as the internal zero reference (

-

-

Concentration: 20–30 mg of analyte in 0.6 mL solvent.

-

Note: Lower concentrations may require excessive scan times to resolve quaternary carbons (e.g., the ester carbonyl).

-

Instrument Parameters (Standard 400 MHz System)

-

Frequency: 100 MHz (for 13C nucleus).

-

Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

-

Relaxation Delay (D1): 2.0 seconds.

-

Causality: Sufficient delay is required for the relaxation of quaternary carbons (carbonyl and aromatic ipso) to ensure they are visible and integrable (though 13C integration is rarely quantitative without inverse gated decoupling).

-

-

Scans (NS): Minimum 256 (recommended 1024 for clean baselines).

-

Temperature: 298 K (

).

13C NMR Data & Structural Assignment

The structure of Ethyl 3-(benzylamino)propanoate (

Tabulated Chemical Shifts

Data referenced to

| Carbon Label | Chemical Environment | Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C1 | Carbonyl (Ester) | 172.5 | Quaternary (C) | Most deshielded; characteristic of esters. |

| C2 | Aromatic (Ipso) | 140.1 | Quaternary (C) | Weak intensity; no attached protons. |

| C3 | Aromatic (Meta) | 128.4 | CH (Up) | Intense peak (2 carbons). |

| C4 | Aromatic (Ortho) | 128.1 | CH (Up) | Intense peak (2 carbons). |

| C5 | Aromatic (Para) | 127.0 | CH (Up) | Single carbon intensity. |

| C6 | Ester O-CH2 | 60.4 | CH2 (Down) | Deshielded by Oxygen. |

| C7 | Benzyl N-CH2 | 53.8 | CH2 (Down) | Deshielded by Nitrogen and Phenyl ring. |

| C8 | Propyl | 44.5 | CH2 (Down) | Deshielded by Nitrogen. |

| C9 | Propyl | 34.6 | CH2 (Down) | Shielded relative to N-CH2; alpha to carbonyl. |

| C10 | Ester Methyl (CH3) | 14.2 | CH3 (Up) | Most shielded aliphatic signal. |

Assignment Visualization

The following diagram maps the connectivity and electronic effects dictating the chemical shifts.

Figure 2: Connectivity map illustrating the electronic environments influencing chemical shift values.

Self-Validating Analysis: Quality Control

To ensure the spectrum represents the correct molecule, apply these validation checks.

Distinguishing Mono- vs. Bis-Adduct

The primary impurity is the tertiary amine (bis-adduct).

-

Mono-adduct (Target): Shows one set of propyl chain signals (C8, C9).

-

Bis-adduct (Impurity): The molecule becomes symmetric around the Nitrogen. While the number of peaks might look similar due to symmetry, the chemical shifts of the N-CH2 carbons will shift downfield (typically +2 to +4 ppm) due to the tertiary amine nature compared to the secondary amine.

-

Proton Integration (Cross-Check): In 1H NMR, the benzyl protons (C7) appear as a singlet for the mono-adduct. If the bis-adduct is present, integration ratios will deviate from the expected 2:1 (Benzyl H : Aromatic H).

The "Missing" Peak Check

If the peak at 140.1 ppm (Ipso carbon) or 172.5 ppm (Carbonyl) is missing, the relaxation delay (D1) was likely too short. These carbons have long

-

Correction: Increase D1 to 5 seconds and re-acquire.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Carbon-13 NMR of Benzylamines. SDBS Web: [Link]

-

PubChem. (2024). Ethyl 3-(benzylamino)propanoate Compound Summary. National Library of Medicine. [Link]

-

Bartoli, G., et al. (2005). Solvent-free synthesis of

-amino esters via Michael addition.Journal of Organic Chemistry. (Provides synthetic context and spectral validation). [Link]

Ethyl 3-(benzylamino)butanoate IR spectrum analysis

Spectroscopic Characterization of -Amino Esters: A Technical Guide to Ethyl 3-(benzylamino)butanoate

Executive Summary

The characterization of Ethyl 3-(benzylamino)butanoate (CAS: 17945-54-9) represents a classic yet critical challenge in organic process monitoring.[1] As a product typically synthesized via the aza-Michael addition of benzylamine to ethyl crotonate, its infrared (IR) spectrum offers a definitive "fingerprint" of reaction success.

This guide provides a rigorous framework for analyzing this molecule. Unlike standard data sheets, we focus on the causality of spectral shifts —specifically the transition from a conjugated system to a saturated secondary amine. By understanding the physics behind these shifts, researchers can establish self-validating protocols to distinguish the target product from starting materials and byproducts.

Structural Context & Synthesis Pathway[1][2]

To interpret the spectrum accurately, one must understand the molecular transformation. The synthesis involves the nucleophilic attack of the benzylamine nitrogen on the

The Chemical Transformation[2][3]

-

Starting Material A (Ethyl Crotonate): Contains a conjugated ester (C=C-C=O).[1] This conjugation lowers the force constant of the carbonyl bond, reducing its vibrational frequency.

-

Starting Material B (Benzylamine): A primary amine with two N-H bonds.[1][2][3]

-

Product (Ethyl 3-(benzylamino)butanoate): A secondary amine with a saturated ester backbone.[1] The loss of conjugation causes the carbonyl frequency to shift upward (blue shift).

Visualization: Synthesis & Spectral Logic

The following diagram outlines the reaction pathway and the critical spectral checkpoints.

Figure 1: Reaction pathway highlighting the structural changes that dictate the IR spectral shifts.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Given that Ethyl 3-(benzylamino)butanoate is typically an oil or low-melting solid, ATR-FTIR is the preferred methodology over transmission (KBr pellets) due to ease of handling and reproducibility.[1]

Step-by-Step Methodology

-

Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for durability, though ZnSe offers slightly better throughput in the lower fingerprint region.

-

Background Collection: Acquire an air background (32 scans minimum) immediately prior to sampling to subtract atmospheric CO₂ and H₂O vapor.[1]

-

Sample Application:

-

Place 10–20 µL of the neat oil directly onto the crystal center.

-

Critical: Ensure the sample covers the entire "active spot" (usually 1-2 mm diameter).

-

-

Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact. For oils, minimal pressure is needed; for viscous residues, moderate pressure ensures void-free contact.[1]

-

Acquisition Parameters:

-

Range: 4000 – 600 cm⁻¹

-

Resolution: 4 cm⁻¹ (Standard for identifying peak shoulders)

-

Scans: 16 to 32 (Sufficient signal-to-noise ratio for neat samples)

-

Theoretical Band Assignment & Interpretation

The spectrum of Ethyl 3-(benzylamino)butanoate is defined by three distinct regions. The values below are theoretical expectations based on group frequency physics and empirical data for

Data Summary Table

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Note |

| Secondary Amine | N-H Stretch | 3300 – 3350 (Weak) | Appears as a singlet .[1][2] (Contrast with Benzylamine doublet).[1] |

| Aromatic Ring | C-H Stretch | 3020 – 3080 | Weak, sharp peaks just above 3000 cm⁻¹.[1] |

| Alkyl Backbone | C-H Stretch (sp³) | 2950 – 2980 | Methyl/Methylene anti-symmetric and symmetric stretches.[1] |

| Ester Carbonyl | C=O[1][2][4] Stretch | 1735 – 1745 | Primary Indicator. Higher frequency than ethyl crotonate (~1715) due to loss of conjugation.[1] |

| Aromatic Ring | C=C Ring Breathing | 1600 & 1495 | Characteristic "benzyl" doublet pattern.[1] |

| Amine | N-H Bend (Scissoring) | ~1580 – 1620 | Often obscured by aromatic ring vibrations.[1] |

| Ester | C-O-C Stretch | 1150 – 1250 | Strong, broad bands in the fingerprint region. |

| Substituted Benzene | Out-of-plane Bend | 690 – 750 | Strong bands indicative of mono-substituted benzene (benzyl group).[1] |

Detailed Analysis

The "Blue Shift" of the Carbonyl (1735 cm⁻¹)

The most critical diagnostic feature is the carbonyl stretch. In the starting material (ethyl crotonate), the C=O bond is conjugated with a C=C double bond. This delocalization reduces the double-bond character of the carbonyl, lowering its absorption to ~1715–1720 cm⁻¹. Upon reaction, the C=C bond is saturated. The carbonyl becomes isolated from the electronic effects of the alkene, causing the bond to "stiffen." Consequently, the absorption shifts upward to the 1735–1745 cm⁻¹ range.

-

Validation Check: If you see a split peak (e.g., 1715 and 1740), the reaction is incomplete.

The Amine Transition (3300 cm⁻¹)[2]

-

Starting Material: Benzylamine shows a characteristic doublet (symmetric and asymmetric stretches) in the 3300–3400 cm⁻¹ region.

-

Product: The secondary amine shows only a singlet N-H stretch.[3] This band is often weak and may be broadened by hydrogen bonding with the ester carbonyl.

Self-Validating Quality Control Workflow

To ensure scientific integrity, the analysis must follow a logic gate system. This workflow confirms identity and purity simultaneously.[1]

Figure 2: Logical decision tree for validating product formation and purity.

Troubleshooting Common Artifacts

-

Broad Hydroxyl Band (3400 cm⁻¹): If a broad, rounded peak appears here, it indicates moisture (water) contamination, not the amine. Dry the sample with MgSO₄ or molecular sieves and re-acquire.

-

Split Carbonyl: A "shoulder" on the lower energy side (1715 cm⁻¹) of the main ester peak (1740 cm⁻¹) is the most sensitive indicator of unreacted ethyl crotonate (typically <5% remaining).

-

Excessive Noise in Fingerprint: Usually caused by poor crystal contact.[1] Repeat the sampling with slightly higher pressure.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for group frequencies and amine/ester shifts).

-

NIST Chemistry WebBook. Ethyl crotonate Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Link (Verified reference for starting material conjugation shifts).[1]

-

Reddy, B. M., & Patil, M. K. (2008).[1][5] An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.[1][5] Catalysis Letters, 126, 413–418.[1][5] Link (Context for synthesis and spectral characterization of

-amino esters). -

Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Authoritative guide on functional group physics).

Technical Guide: Mass Spectrometry Characterization of Ethyl 3-(benzylamino)butanoate

Executive Summary

Ethyl 3-(benzylamino)butanoate (CAS: Non-specific isomer often generated in situ) is a secondary amine ester derived typically via the aza-Michael addition of benzylamine to ethyl crotonate. It serves as a critical intermediate in the synthesis of

This guide provides a definitive technical framework for the mass spectrometric analysis of this compound. It distinguishes between the hard ionization (EI) required for structural fingerprinting and the soft ionization (ESI) used for pharmacokinetic (PK) and impurity profiling.

Physicochemical Context[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: Ethyl 3-(benzylamino)butanoate

-

Molecular Formula:

-

Monoisotopic Mass: 221.1416 Da

-

Key Functional Groups: Secondary amine (protonation site), Ethyl ester (labile in source), Benzyl group (diagnostic fragment source).

Experimental Methodologies

The following protocols are designed to ensure reproducibility and minimize in-source artifacts such as transesterification or thermal degradation.

Sample Preparation Workflow

-

Solvent Choice: Use Acetonitrile (ACN) rather than Methanol.

-

Causality: Methanol can induce transesterification of the ethyl ester to a methyl ester in the presence of trace acid/base in the ion source, creating a false artifact at

.

-

-

Concentration: Prepare a stock at

in ACN; dilute to

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI) at

. -

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),

. -

Inlet Temp:

(Ensure splitless time is optimized to prevent thermal degradation of the amine). -

Carrier Gas: Helium at

.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Mobile Phase:

-

A:

Formic Acid in Water. -

B:

Formic Acid in Acetonitrile.

-

-

Source Conditions:

-

Capillary Voltage:

. -

Desolvation Temp:

(High temp required to desolvate the amine efficiently).

-

Fragmentation Analysis & Interpretation

Electron Impact (EI) Spectrum Interpretation

In EI (

| m/z (Observed) | Relative Abundance | Fragment Identity | Mechanistic Origin |

| 221 | Molecular Ion. Weak due to rapid | ||

| 176 | Loss of ethoxy radical ( | ||

| 134 | 100% (Base Peak) | ||

| 91 | Tropylium Ion. Characteristic of all benzyl compounds. | ||

| 77 | Phenyl cation (degradation of tropylium). |

Mechanistic Insight (The Base Peak):

The secondary amine directs the fragmentation via

-

Path A: Loss of Methyl (

, mass 15) -

Path B: Loss of Acetate arm (

, mass 87) -

Rule: According to Stevenson’s Rule, the fragmentation leading to the loss of the largest radical is favored. Thus, the loss of the heavy ester chain dominates, making

134 the base peak.

ESI-MS/MS Fragmentation (Collision Induced Dissociation)

In ESI, the parent ion is the protonated molecule

-

Precursor:

222. -

Product Ion 1 (Quantifier):

91 (Tropylium). -

Product Ion 2 (Qualifier):

176 (Loss of Ethanol).

Visualizing the Mechanisms

The following diagrams illustrate the analytical workflow and the specific fragmentation pathways described above.

Analytical Workflow

Figure 1: Analytical decision matrix separating structural confirmation (GC-MS) from trace quantification (LC-MS).

Fragmentation Pathway (EI)

Figure 2: Primary fragmentation pathways under Electron Impact (70 eV). The alpha-cleavage path dominates.

Impurity Profiling (Aza-Michael Specifics)

When analyzing this compound, researchers must monitor for specific side-products common to the aza-Michael synthesis:

-

Bis-alkylation: The secondary amine product can react with another equivalent of ethyl crotonate.

-

Detection: Look for

(Tertiary amine).

-

-

Retro-Michael: High temperatures in the GC inlet can reverse the reaction.

-

Detection: Appearance of Benzylamine (

107) and Ethyl Crotonate peaks if inlet temp

-

References

-

NIST Mass Spectrometry Data Center. Ethyl butanoate derivatives and fragmentation patterns. NIST Chemistry WebBook, SRD 69.[8][9] [Link][9][10]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for alpha-cleavage mechanisms in amines).

-

Walwil, A. M. (2018).[6] Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry.[11][6] (Reference for ester fragmentation behavior). [Link]

-

Bartolini, M., et al. Aza-Michael addition of secondary amines to acrylates. (Context for synthesis and impurity profile). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. ccsenet.org [ccsenet.org]

- 7. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol | MDPI [mdpi.com]

- 8. Butanoic acid, ethyl ester [webbook.nist.gov]

- 9. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]

- 10. ethyl butanoate-d3 [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-(benzylamino)butanoate: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-(benzylamino)butanoate, a versatile secondary amine with significant potential as a building block in organic synthesis and drug discovery. We will delve into its chemical identity, synthesis, and potential applications, offering insights for researchers and developers in the pharmaceutical and chemical industries.

Chemical Identity and Nomenclature

Ethyl 3-(benzylamino)butanoate is a beta-amino acid ester. Its structure features a benzyl group attached to the nitrogen of a 3-aminobutanoate ethyl ester core. This combination of an aromatic moiety and a chiral amino ester scaffold makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for Ethyl 3-(benzylamino)butanoate

| Identifier | Value |

| CAS Number | 6335-80-4[1][2][3][4] |

| Molecular Formula | C₁₃H₁₉NO₂[1] |

| Molecular Weight | 221.30 g/mol [1] |

| Synonyms | Ethyl 3-(benzylamino)butyrate |

Currently, there are no widely recognized trade names for Ethyl 3-(benzylamino)butanoate, as it is primarily used as a research and development chemical.

Synthesis of Ethyl 3-(benzylamino)butanoate

The primary synthetic route to Ethyl 3-(benzylamino)butanoate is the aza-Michael addition. This reaction involves the conjugate addition of benzylamine to an α,β-unsaturated ester, specifically ethyl crotonate.

Reaction Principle: The Aza-Michael Addition

The aza-Michael addition is a powerful and atom-economical method for forming carbon-nitrogen bonds. In the synthesis of Ethyl 3-(benzylamino)butanoate, the nucleophilic nitrogen of benzylamine attacks the electrophilic β-carbon of ethyl crotonate. The reaction is typically catalyzed by a base or can proceed thermally. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Caption: General schematic of the aza-Michael addition for the synthesis of Ethyl 3-(benzylamino)butanoate.

Exemplary Synthesis Protocol

Materials:

-

Benzylamine

-

Ethyl crotonate

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or neat)

-

Optional: Lewis or Brønsted acid catalyst

-

Reaction vessel with a stirrer and reflux condenser

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add benzylamine (1.0 equivalent) and the chosen solvent.

-

Addition of Michael Acceptor: Slowly add ethyl crotonate (1.0-1.2 equivalents) to the stirred solution of benzylamine. If a catalyst is used, it should be added to the benzylamine solution before the addition of the ester.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted starting materials and catalyst.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. Further purification is typically achieved by column chromatography on silica gel to yield pure Ethyl 3-(benzylamino)butanoate.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with available reference data.

Applications in Drug Discovery and Development

While specific drug candidates directly incorporating the Ethyl 3-(benzylamino)butanoate moiety are not prominently documented in the public domain, its structural motifs are of significant interest in medicinal chemistry. Beta-amino esters are valuable precursors for the synthesis of a wide range of biologically active molecules.

The closely related compound, ethyl 3-(benzylamino)propanoate, serves as a key intermediate in the synthesis of dipivaloyloxyphenyl aminopropionate beta-agonist prodrugs, which have applications in treating conditions like psoriasis.[5] It is also used in the preparation of certain insecticides.[5] By analogy, Ethyl 3-(benzylamino)butanoate can be considered a valuable starting material for the following:

-

Synthesis of Novel Scaffolds: The butanoate backbone offers a different spatial arrangement and lipophilicity compared to the propanoate, which could lead to novel pharmacophores with altered biological activity and pharmacokinetic profiles.

-

Chiral Ligands and Auxiliaries: The chiral center at the 3-position of the butanoate chain makes this compound a potential precursor for chiral ligands used in asymmetric synthesis.

-

Peptidomimetics: Beta-amino acids are known to form more stable secondary structures than their alpha-amino acid counterparts, making them attractive building blocks for peptidomimetics with enhanced resistance to enzymatic degradation.

The logical workflow for utilizing Ethyl 3-(benzylamino)butanoate in a drug discovery program would involve its incorporation into a lead molecule, followed by iterative medicinal chemistry efforts to optimize its properties.

Caption: A simplified workflow illustrating the role of Ethyl 3-(benzylamino)butanoate in a drug discovery pipeline.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of Ethyl 3-(benzylamino)butanoate. Several chemical suppliers indicate the availability of analytical data, including NMR, HPLC, and LC-MS for this compound.[1][4]

Table 2: Expected Spectroscopic Data for Ethyl 3-(benzylamino)butanoate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the benzyl protons (aromatic multiplet and a singlet for the benzylic CH₂), and the butanoate backbone protons (including a characteristic multiplet for the chiral CH). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the ethyl and butanoate groups. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 221.30. Characteristic fragmentation patterns may also be observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, C-N stretch, and aromatic C-H stretches. |

Researchers should acquire and interpret these spectra to ensure the quality of their material before use in further synthetic steps or biological assays.

Conclusion and Future Outlook

Ethyl 3-(benzylamino)butanoate is a valuable and versatile chemical intermediate with clear potential in organic synthesis and drug discovery. Its straightforward synthesis via aza-Michael addition and the presence of multiple functional handles make it an attractive building block for creating diverse molecular architectures. While its direct applications are not as widely documented as some of its analogs, the fundamental principles of medicinal chemistry and scaffold hopping suggest its utility in the development of novel therapeutic agents. As the demand for new chemical entities continues to grow, the importance of readily accessible and well-characterized building blocks like Ethyl 3-(benzylamino)butanoate will undoubtedly increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available from: [Link]

-

MiMeDB. Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). Available from: [Link]

-

Organic Syntheses. (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Available from: [Link]

-

LookChem. Cas 1212-58-4,Ethyl 4-(benzylaMino)butanoate hydrochloride. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

PubChem. Ethyl 3-(benzylamino)-3-methylbutanoate. Available from: [Link]

Sources

- 1. CAS 6335-80-4 | Ethyl 3-(benzylamino)butanoate - Synblock [synblock.com]

- 2. ethyl 3-(benzylamino)butanoate | CAS: 6335-80-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CAS No. 6335-80-4 Specifications | Ambeed [ambeed.com]

- 4. 6335-80-4|Ethyl 3-(benzylamino)butanoate|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

Safety and handling of N-Benzyl-β-alanine ethyl ester

Initiating Data Collection

I'm starting by using Google to hunt down safety and handling information for N-Benzyl-β-alanine ethyl ester. I'm focusing on finding material safety data sheets (MSDS) and regulatory details. My aim is to assemble a complete picture of its characteristics.

Expanding Data Gathering

I'm now expanding my search to include similar compounds for best-practice lab protocols. I'm looking at other β-amino acid esters and N-benzylated amines to understand handling. I'm also tracking down info on incompatibilities, reactivity, and physical properties. I am aiming to structure the technical guide.

Defining Guide Structure

I'm now starting a deep dive on compiling targeted Google searches. I'll focus on safety and handling data for N-Benzyl-β-alanine ethyl ester, targeting MSDS, ECHA, and any available toxicology reports. Parallel searches will pinpoint lab protocols and guidelines for similar chemicals. I'm also looking into incompatibilities and reactivity data, plus physical properties. I am aiming to introduce the substance, detail hazard identification, and then risk assessment. I'll make PPE requirements and create a step-by-step handling protocol.

Poly(beta-amino esters): A Technical Guide to Discovery, Synthesis, and Application

[1]

Executive Summary

Poly(beta-amino esters) (PBAEs) represent a paradigm shift in non-viral gene delivery.[1][2] Emerging from the Langer and Anderson laboratories at MIT in the early 2000s, PBAEs were designed to overcome the toxicity and non-degradability issues associated with earlier cationic polymers like polyethylenimine (PEI). This guide details the historical evolution of PBAEs from simple Michael addition products to sophisticated, end-capped, bioreducible nanovectors. It provides researchers with a self-validating protocol for synthesizing high-performance PBAEs and analyzes the structure-activity relationships (SAR) that drive their efficacy.

Part 1: The Genesis and Historical Trajectory

The Pre-2000 Landscape

Before the advent of PBAEs, non-viral gene delivery was dominated by lipids (Lipofectamine) and non-degradable polymers (PEI). While PEI acted as a potent "proton sponge," its lack of biodegradability led to cumulative cytotoxicity, rendering it unsuitable for repeated clinical administration.

The Breakthrough (2000-2003)

The seminal moment occurred when David Lynn and Robert Langer (MIT) proposed a new class of hydrolytically degradable polyamines. Their 2000 JACS paper introduced the concept of synthesizing polymers via the conjugate addition of primary or secondary amines to diacrylates.

-

Key Innovation: The ester linkages in the polymer backbone degrade under physiological conditions into non-toxic small molecules (bis(beta-amino acids) and diols), solving the toxicity bottleneck.

-

The Combinatorial Shift: In 2003-2005, Daniel Anderson and Robert Langer expanded this into a high-throughput combinatorial library approach. Instead of synthesizing one polymer at a time, they utilized the "A + B" Michael addition chemistry to mix-and-match diacrylates (A) and amines (B) to generate thousands of unique structures, identifying "super-performers" like C32 .

Part 2: Core Chemistry and Mechanism

The Michael Addition Mechanism

The synthesis of PBAEs relies on the step-growth polymerization of bifunctional amines and diacrylates.[1] This reaction proceeds without byproducts, solvents (often), or metal catalysts, making it amenable to biological applications.

Diagram 1: The PBAE Synthesis Workflow

This diagram illustrates the logic of the combinatorial library construction, moving from monomers to the final end-capped polymer.[3]

Caption: The combinatorial synthesis pathway. Monomers A and B form a base polymer which is subsequently end-capped (C) to dramatically enhance gene delivery efficiency.

Mechanism of Action: The Proton Sponge

PBAEs function similarly to PEI but with a safety switch.

-

Condensation: At pH 7.4, the tertiary amines are partially protonated, binding anionic DNA/RNA to form nanoparticles (polyplexes).

-

Endocytosis: The particle is taken up by the cell.

-

Endosomal Escape: As the endosome acidifies (pH 5.0), the buffering capacity of the PBAE amines causes an influx of protons and chloride ions. This increases osmotic pressure, rupturing the endosome (Proton Sponge Effect) and releasing the cargo.

-

Degradation: The ester bonds hydrolyze, preventing accumulation.

Part 3: Evolution of the Platform (Generations)

| Generation | Key Feature | Representative Polymer | Limitation |

| Gen 1 | Base Polymer (Acrylate/Amine terminated) | C32 (1,4-butanediol diacrylate + 5-amino-1-pentanol) | Moderate stability; acrylate groups can be reactive/toxic. |

| Gen 2 | End-Capped Polymers | C32-E7 (End-capped with amino-piperazines) | Significantly higher transfection than Gen 1; standard for DNA delivery. |

| Gen 3 | Bioreducible / Targeted | SS-PBAE (Disulfide backbone) | Rapid cytoplasmic release; targeted ligand conjugation (e.g., peptides). |

The "C32" Standard

One of the most successful early hits was polymer C32 , formed from 1,4-butanediol diacrylate (Monomer C) and 5-amino-1-pentanol (Monomer 32) . However, Anderson et al. discovered that reacting the base polymer with an excess of a small molecule amine (like E7 , 1-(3-aminopropyl)-4-methylpiperazine) to "cap" the acrylate ends increased transfection efficiency by orders of magnitude.

Part 4: Validated Experimental Protocol

Protocol: Synthesis of C32-E7 (Gen 2 PBAE)

Note: This protocol synthesizes an acrylate-terminated base polymer first, followed by end-capping.

Reagents

-

Monomer A (Diacrylate): 1,4-butanediol diacrylate (BDA) [MW ~198.22]

-

Monomer B (Amine): 5-amino-1-pentanol [MW ~103.16]

-

End-Cap C: 1-(3-aminopropyl)-4-methylpiperazine (E7)[3]

-

Solvent: Anhydrous DMSO or THF (optional for neat synthesis)

Step 1: Base Polymer Synthesis (Neat Conditions)

-

Stoichiometry: Target a Diacrylate:Amine ratio of 1.2:1 to ensure acrylate termination.[4]

-

Calculation: To use 1.0 g of 5-amino-1-pentanol (9.69 mmol), use 2.30 g of BDA (11.63 mmol).

-

-

Reaction: Combine monomers in a glass vial with a magnetic stir bar.

-

Incubation: Purge with nitrogen, cap tightly, and stir at 90°C for 24 hours .

-

Result: A viscous, acrylate-terminated "C32" base polymer.

Step 2: End-Capping

-

Dissolution: Dissolve the base polymer in THF at a concentration of ~100 mg/mL.[3]

-

Addition: Add the end-capping amine (E7) in excess (typically 0.2 M final concentration or >2 equivalents relative to residual acrylates).

-

Incubation: Stir at Room Temperature for 1 hour .

-

Purification: Precipitate the polymer into cold diethyl ether (approx. 10x volume of reaction mix). Wash twice with ether to remove unreacted monomers.

-

Drying: Vacuum dry for 24-48 hours. Store at -20°C with desiccant.

Diagram 2: Formulation and Transfection Logic

This diagram details the critical steps from polymer storage to cellular uptake.

Caption: The self-assembly workflow. Acidic buffer (NaAc) is critical to protonate the polymer for DNA binding before adding to neutral cell media.

Part 5: Technical Deep Dive & Troubleshooting

Structure-Activity Relationships (SAR)

-

Hydrophobicity: The length of the carbon chain in the diacrylate (Monomer A) dictates hydrophobicity. C4 (butanediol) and C6 (hexanediol) are optimal. Chains that are too long (C10+) become too hydrophobic and aggregate; chains too short are too hydrophilic to penetrate membranes.

-